molecular formula C13H19ClFNO B13423813 2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride CAS No. 34841-38-8

2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride

Katalognummer: B13423813
CAS-Nummer: 34841-38-8
Molekulargewicht: 259.75 g/mol
InChI-Schlüssel: QUJAQRVWZWXPEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its potential use in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with tert-butylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-chlorophenyl)-,hydrochloride
  • 1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-bromophenyl)-,hydrochloride
  • 1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-iodophenyl)-,hydrochloride

Uniqueness

1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

34841-38-8

Molekularformel

C13H19ClFNO

Molekulargewicht

259.75 g/mol

IUPAC-Name

2-(tert-butylamino)-1-(3-fluorophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C13H18FNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H

InChI-Schlüssel

QUJAQRVWZWXPEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC(=CC=C1)F)NC(C)(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.